molecular formula C3H9N3OS B12845643 N-(2-Mercaptoethyl)hydrazinecarboxamide

N-(2-Mercaptoethyl)hydrazinecarboxamide

Cat. No.: B12845643
M. Wt: 135.19 g/mol
InChI Key: KJDRKOFUEORQHS-UHFFFAOYSA-N
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Description

N-(2-Mercaptoethyl)hydrazinecarboxamide is a chemical compound with the molecular formula C3H10N3OS It is characterized by the presence of a mercaptoethyl group attached to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-mercaptoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Hydrazinecarboxamide+2-MercaptoethanolThis compound\text{Hydrazinecarboxamide} + \text{2-Mercaptoethanol} \rightarrow \text{this compound} Hydrazinecarboxamide+2-Mercaptoethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides are formed.

    Reduction: Thiols are produced.

    Substitution: Various substituted hydrazinecarboxamides are formed.

Scientific Research Applications

N-(2-Mercaptoethyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Mercaptoethyl)acetamide
  • N-(2-Mercaptoethyl)octadecanamide
  • Hydrazinecarboxamide derivatives

Uniqueness

N-(2-Mercaptoethyl)hydrazinecarboxamide is unique due to its specific combination of a mercaptoethyl group and a hydrazinecarboxamide moiety. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Mercaptoethyl)hydrazinecarboxamide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, analogous hydrazinecarboxamide derivatives are synthesized by reacting substituted phenylhydrazines with carboxamide reagents under acidic conditions, achieving yields of 75–85% . Key steps include:

  • Purification : Recrystallization using ethanol/water mixtures to remove unreacted starting materials.
  • Validation : Melting point analysis (compare with literature values), HPLC (≥98% purity), and 1^1H/13^13C NMR for structural confirmation .
    Note: Variations in melting points (e.g., ±2°C discrepancies in literature) may arise from polymorphic forms or impurities, necessitating repeated crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H NMR to confirm hydrazine NH protons (δ 8–10 ppm) and mercapto (-SH) groups (δ 1.5–2.5 ppm, exchange broadened) .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For related compounds, triclinic systems (space group P1P1) with unit cell parameters (e.g., a=7.4253a = 7.4253 Å, b=8.7713b = 8.7713 Å) are reported .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the hydrazine or carboxamide moieties) influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance ligand-receptor binding, as seen in anticancer hydrazinecarboxamides .
  • Modify the mercaptoethyl chain to alter redox activity or metal coordination .
  • Experimental Design :
  • Synthesize derivatives with systematic substituent variations.
  • Test bioactivity (e.g., IC50_{50} in cancer cell lines) and correlate with computational docking studies (e.g., binding affinity to EGFR or COX-2 targets) .

Q. How can researchers resolve contradictions in reported bioactivity data for hydrazinecarboxamide derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Validate via elemental analysis (C, H, N, S ±0.3%) and HPLC-MS to exclude impurities .
  • Stereochemistry : Use SC-XRD to confirm E/Z isomerism, as geometric isomers exhibit distinct bioactivities .
  • Assay Conditions : Standardize protocols (e.g., cell line origin, incubation time) to minimize variability. Replicate studies under identical conditions .

Q. What strategies are effective for studying metal coordination complexes of this compound?

  • Methodological Answer :

  • Synthesis : React the ligand with metal salts (e.g., Ru(II), Mn(II)) in ethanol/water under nitrogen to prevent oxidation .
  • Characterization :
  • UV-Vis : Monitor d-d transitions (e.g., Ru complexes at 450–600 nm).
  • ESI-MS : Confirm stoichiometry (e.g., [M(L)2_2]2+^{2+}).
  • Applications : Test catalytic activity (e.g., oxidation reactions) or antimicrobial potency against fungal pathogens .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on the antifungal activity of hydrazinecarboxamide derivatives?

  • Methodological Answer :

  • Species-Specific Activity : Test compounds against standardized fungal strains (e.g., Candida albicans ATCC 10231) rather than clinical isolates with variable resistance .
  • Synergistic Effects : Evaluate combinations with known antifungals (e.g., fluconazole) to identify potentiation.
  • Mechanistic Studies : Use transcriptomics to identify upregulated genes in resistant strains, informing target-specific modifications .

Properties

Molecular Formula

C3H9N3OS

Molecular Weight

135.19 g/mol

IUPAC Name

1-amino-3-(2-sulfanylethyl)urea

InChI

InChI=1S/C3H9N3OS/c4-6-3(7)5-1-2-8/h8H,1-2,4H2,(H2,5,6,7)

InChI Key

KJDRKOFUEORQHS-UHFFFAOYSA-N

Canonical SMILES

C(CS)NC(=O)NN

Origin of Product

United States

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